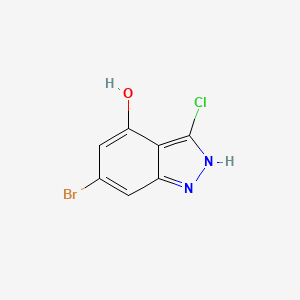
1h-Indazol-4-ol,6-bromo-3-chloro-
Vue d'ensemble
Description
“1h-Indazol-4-ol,6-bromo-3-chloro-” is a chemical compound with the empirical formula C7H5BrN2O. It has a molecular weight of 213.03 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of indazole derivatives has been explored through various routes . One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of “1h-Indazol-4-ol,6-bromo-3-chloro-” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . This indicates the presence of a bromine atom and a hydroxyl group attached to the indazole core.
Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been studied extensively . The cyclization of ortho-substituted benzylidenehydrazine is a common reaction in the synthesis of indazole . Theoretical calculations using density functional theory (DFT) have been performed to understand the reaction details .
Applications De Recherche Scientifique
Chemical Transformation and Synthesis
1H-Indazol-4-ol derivatives, including 6-bromo-3-chloro variants, have been studied for their transformative properties and applications in chemical synthesis. For instance, certain indazole derivatives can undergo transformations to produce halogenoindazoles, as demonstrated by Fujimura et al. (1984) in their study of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Antimicrobial Properties
The antimicrobial potential of indazole derivatives, including those with bromo and chloro substituents, has been a subject of investigation. Gopalakrishnan, Thanusu, and Kanagarajan (2009) designed and synthesized indazol-3-ols with various substituents, demonstrating their efficacy against multiple bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Catalysis in Organic Synthesis
1H-Indazoles, including 6-bromo-3-chloro variants, are key intermediates in organic synthesis. Wiethan et al. (2017) documented the nickel-catalyzed cyclization of certain hydrazone derivatives to afford 3-(hetero)aryl-1H-indazoles, showcasing their potential in organic chemistry (Wiethan, Lavoie, Borzenko, Clark, Bonacorso, & Stradiotto, 2017).
Biological Activity in Pharmacology
The study of 1H-indazoles in pharmacology includes investigating their biological activities. For example, Ye et al. (2013) explored the C-3 arylation of indazoles, a key structural motif in pharmaceuticals, highlighting their significance in medicinal chemistry (Ye, Edmunds, Morris, Sale, Zhang, & jin-quan yu, 2013).
Antileishmanial Activity
The potential antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives was studied by Abdelahi et al. (2021), demonstrating their promise as growth inhibitors for Leishmania major, a parasitic disease (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).
Orientations Futures
The future directions in the research of indazole derivatives involve the development of new synthetic approaches . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Propriétés
IUPAC Name |
6-bromo-3-chloro-2H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIJOLQMSWICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indazol-4-ol,6-bromo-3-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



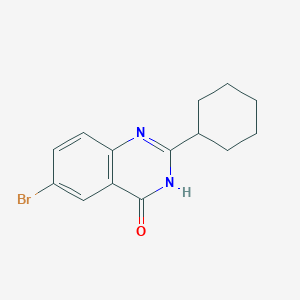
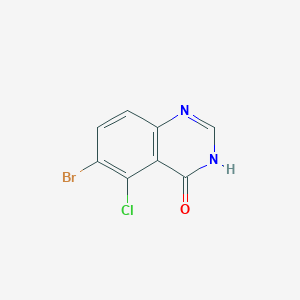
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
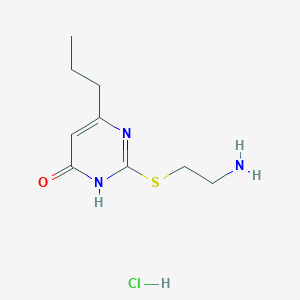
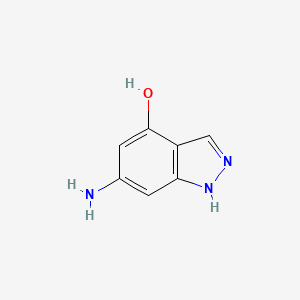
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
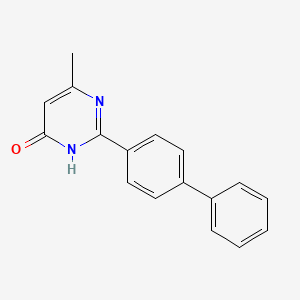

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)